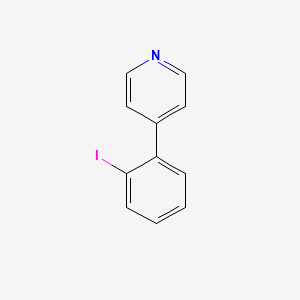

4-(2-Iodophenyl)pyridine

Description

Contextual Significance of Iodophenylpyridine Scaffolds in Synthetic Chemistry

The significance of iodophenylpyridine scaffolds, such as 4-(2-Iodophenyl)pyridine, in contemporary organic synthesis is rooted in their dual functionality. The pyridine (B92270) moiety is a common feature in medicinal chemistry, known to interact with biological targets like enzymes and receptors and to improve properties like solubility. researchgate.netnih.govresearchgate.net The nitrogen atom in the pyridine ring can also act as a ligand for metal catalysts, influencing the outcome of chemical reactions. nih.gov

The iodophenyl component is equally crucial. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org For instance, the iodine atom on the phenyl ring can be readily substituted in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the attachment of diverse molecular fragments. mdpi.com This reactivity makes this compound and related structures key intermediates for synthesizing highly functionalized and complex molecules. researchgate.net

Researchers have utilized iodophenyl-substituted heterocycles as precursors for creating polycyclic heteroaromatic systems through methods like free-radical intramolecular cyclization. beilstein-journals.org The strategic placement of the iodo group, as in the ortho position in this compound, can introduce specific steric and electronic properties that can be exploited in designing targeted synthetic pathways. The concept of a "scaffold" is central here; these core structures are designed to be systematically modified, allowing chemists to generate libraries of related compounds for applications in drug discovery and materials science. mdpi.comlifechemicals.com

Historical Perspectives on Related Biaryl Heterocycles and Aryl Halides in Synthetic Methodologies

The synthesis of biaryl compounds has a rich history, evolving from harsh, classical methods to the highly sophisticated catalytic systems used today. Aryl halides, including aryl iodides, have always been central to these transformations.

One of the earliest methods was the Ullmann reaction, first reported in 1901, which involved the copper-mediated coupling of two aryl halides to form a biaryl. nih.gov While foundational, the original Ullmann conditions were often severe, requiring high temperatures and stoichiometric amounts of copper. nih.gov Over the decades, significant advancements were made, including the development of ligands like 1,10-phenanthroline (B135089) and amino acids, which allowed the reactions to proceed under milder conditions with catalytic amounts of copper. nih.gov These reactions were extended to form not just carbon-carbon bonds but also carbon-nitrogen and carbon-oxygen bonds, crucial for synthesizing various heterocyclic structures. nih.gov

A paradigm shift occurred with the development of palladium-catalyzed cross-coupling reactions, a field for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry. rsc.orgwikipedia.org These reactions, including the Suzuki-Miyaura, Negishi, and Kumada couplings, offered milder reaction conditions, higher functional group tolerance, and greater efficiency compared to the classical copper-based methods. rsc.orgresearchgate.net The general mechanism involves a catalytic cycle of three key steps: oxidative addition of an aryl halide to a low-valent palladium complex, transmetalation with an organometallic reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.orgresearchgate.net

The choice of the halogen in the aryl halide (X in R-X) is critical, with reactivity generally following the trend I > Br > Cl. Aryl iodides, like the one in this compound, are often the most reactive substrates, enabling couplings to occur under very mild conditions. beilstein-journals.org This historical progression from demanding stoichiometric reactions to versatile and mild catalytic processes has made biaryl heterocycles, once synthetically challenging, readily accessible for a vast range of applications. rsc.orgresearchgate.net

| Evolution of Biaryl Synthesis | Key Features |

| Ullmann Reaction (from 1901) | Copper-mediated; Often requires high temperatures; Initially used stoichiometric copper; Later improved with ligands for catalytic use. nih.gov |

| Kumada Coupling (from 1972) | Nickel or Palladium-catalyzed; Uses Grignard reagents (organomagnesium). wikipedia.orgresearchgate.net |

| Negishi Coupling | Palladium or Nickel-catalyzed; Uses organozinc reagents. researchgate.netrsc.org |

| Suzuki-Miyaura Coupling | Palladium-catalyzed; Uses organoboron reagents (boronic acids/esters); High functional group tolerance. rsc.orgwikipedia.orgresearchgate.net |

| Heck Reaction | Palladium-catalyzed; Couples aryl halides with alkenes. mdpi.com |

Identification of Key Research Gaps and Future Directions for the Chemical Compound

Despite the synthetic utility of this compound and related scaffolds, several research challenges and opportunities for future development remain.

Key Research Gaps:

Catalyst Inhibition and Substrate Scope: The nitrogen atom in the pyridine ring can sometimes coordinate too strongly to the metal catalyst (e.g., palladium), leading to catalyst inhibition or "poisoning." recercat.cat This can limit the efficiency of certain cross-coupling reactions. Developing more robust catalytic systems that are less susceptible to inhibition by nitrogen heterocycles is an ongoing challenge.

Economic and Environmental Concerns: Iodo-substituted compounds are generally more expensive and less readily available than their bromo- or chloro-substituted counterparts. beilstein-journals.org Furthermore, traditional syntheses often rely on halogenation and the use of organometallic reagents, which can generate stoichiometric waste. rsc.org There is a need for more atom-economical and environmentally benign synthetic routes.

Methodological Limitations: While many cross-coupling methods exist, challenges remain in coupling sterically hindered substrates or particularly complex, functional-group-rich molecules. recercat.cat Furthermore, achieving regioselectivity in the functionalization of complex heterocyclic systems can be difficult. rsc.org

Future Directions:

Advanced Catalysis: A primary focus for future research is the design of new, highly active catalysts and ligands that can overcome current limitations. This includes developing systems that can efficiently couple less reactive but more abundant aryl chlorides or that can operate under even milder, greener conditions (e.g., in water at room temperature). researchgate.netnih.gov The use of alternative metals to palladium is also an area of active investigation. researchgate.net

C-H Functionalization: An emerging and highly attractive strategy is the direct functionalization of carbon-hydrogen (C-H) bonds. researchgate.net This approach avoids the need for pre-functionalized starting materials like aryl halides, offering a more direct and atom-economical pathway to biaryl synthesis. Developing methods to selectively activate and couple the C-H bonds of both the phenyl and pyridine rings in a controlled manner is a significant future goal.

Innovative Synthetic Technologies: The application of unconventional technologies like microwave irradiation, sonochemistry, mechanochemistry, and continuous flow chemistry offers promising avenues for improving reaction efficiency, reducing reaction times, and enabling safer, more scalable syntheses. mdpi.commdpi.comrecercat.cat

Exploration of New Applications: There is vast potential for using this compound and its derivatives to create novel molecules for medicinal chemistry, such as new kinase inhibitors or central nervous system agents, and for materials science, in areas like organic light-emitting diodes (OLEDs) or sensors. beilstein-journals.orgacs.org Computational studies can aid in designing new target molecules with desired properties, guiding future synthetic efforts.

Structure

3D Structure

Properties

Molecular Formula |

C11H8IN |

|---|---|

Molecular Weight |

281.09 g/mol |

IUPAC Name |

4-(2-iodophenyl)pyridine |

InChI |

InChI=1S/C11H8IN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H |

InChI Key |

XURKUYORKBLNLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NC=C2)I |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 2 Iodophenyl Pyridine

Detailed Analysis of Oxidative Addition and Reductive Elimination Pathways in Catalytic Cycles

The catalytic cycles in reactions involving 4-(2-iodophenyl)pyridine, particularly in palladium-catalyzed C-H functionalization and cyclization reactions, are generally understood to proceed through a sequence of fundamental organometallic steps. A commonly proposed pathway begins with the oxidative addition of the aryl-iodide bond of this compound to a low-valent palladium(0) species. This step forms a palladium(II) intermediate.

Following the initial oxidative addition, the reaction often proceeds via a ligand-directed C–H activation. nih.gov In this step, the pyridine (B92270) nitrogen coordinates to the palladium center, directing the activation of an ortho C-H bond on the adjacent phenyl ring to form a palladacycle. rsc.org This cyclometalation step is a key feature of these transformations. nih.gov

The final stage of the catalytic cycle involves reductive elimination, where a new carbon-carbon or carbon-heteroatom bond is formed, and the product is released from the palladium center. rsc.org This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. An alternative mechanism has been proposed based on detailed kinetic studies, which involves the oxidation of the Pd(II) palladacycle to a high-oxidation-state Pd(IV) intermediate. nih.gov Subsequent C-C bond-forming reductive elimination from this Pd(IV) species yields the final product. nih.gov In some complex systems, reductive elimination may be a cooperative process involving more than one metal center, although this is less commonly invoked for these specific transformations. nih.gov

A generalized catalytic cycle for the palladium-catalyzed intramolecular C-H arylation is illustrated below:

Oxidative Addition: The C-I bond of the substrate adds to a Pd(0) catalyst.

C-H Activation/Cyclometalation: The pyridine moiety directs the intramolecular activation of a C-H bond, forming a five-membered palladacycle intermediate. rsc.org

Oxidation (in some pathways): The Pd(II) intermediate is oxidized to a Pd(IV) species by a reagent such as a diaryliodonium salt. nih.gov

Reductive Elimination: The new C-C bond is formed, releasing the arylated product and a Pd(II) species.

Regeneration of Catalyst: The Pd(II) species is reduced back to the active Pd(0) catalyst.

Understanding Ligand-Accelerated Catalysis and Factors Influencing Reaction Rates

Phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃), are commonly employed in palladium-catalyzed cyclization reactions to form carbazole (B46965) derivatives. nih.gov The steric and electronic properties of the ligand are paramount. For instance, in copper-catalyzed aerobic oxidative dehydrogenation, electron-donating substituents at the 4-position of pyridine-based ligands were found to significantly enhance reaction yields. nih.gov

Kinetic studies are essential for understanding the factors that influence reaction rates and for identifying the turnover-limiting step of the catalytic cycle. For a palladium-catalyzed C-H arylation using diaryliodonium salts, mechanistic investigations revealed that the reaction is first-order in the palladium catalyst and the iodonium (B1229267) salt, but zero-order in the substrate (e.g., 3-methyl-2-phenylpyridine). nih.gov This suggests that the C-H activation step is not rate-limiting. Instead, the turnover-limiting step was proposed to be the oxidation of a dimeric Pd(II) palladacycle by the iodonium salt. nih.gov The reaction rate can therefore be significantly influenced by the concentration and reactivity of the oxidant.

Factors influencing reaction rates include:

Ligand Properties: The steric bulk and electronic nature of ligands can affect the stability of intermediates and the energy barriers of transition states.

Catalyst Concentration: The reaction rate is often directly proportional to the concentration of the active catalyst. nih.gov

Solvent and Base: The choice of solvent and base can also have a significant impact on reaction yields and rates by influencing solubility, catalyst stability, and the deprotonation equilibrium in C-H activation steps.

Substrate Scope and the Influence of Structural Modifications on Reaction Selectivity and Yield

The versatility of catalytic methods involving this compound and its analogs is demonstrated by their applicability to a wide range of substrates. The tolerance of these reactions to various functional groups is a key advantage, allowing for the synthesis of structurally diverse molecules. nih.gov

In the palladium-catalyzed synthesis of carbazoles from 2-iodobiphenyls, a variety of substituents on the aromatic rings are well-tolerated. Both electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., fluoro, trifluoromethyl) can be present on the biaryl backbone, generally providing good to excellent yields of the corresponding carbazole products. This broad substrate scope highlights the robustness of the catalytic system.

Similarly, in palladium-catalyzed C-H arylations, electronically and sterically diverse aryl groups can be transferred with high efficiency using tailored diaryliodonium salts. nih.gov The use of [Mes–I–Ar]BF₄ reagents allows for the selective transfer of the less sterically hindered aryl group (Ar) to substrates containing pyridine or pyrrolidinone directing groups. nih.gov Functional groups such as ethers, ketones, and halogens are compatible with the reaction conditions. nih.gov

The table below illustrates the substrate scope for a palladium-catalyzed synthesis of carbazoles from substituted 2-iodobiphenyls, demonstrating the influence of structural modifications on product yield.

Table 1: Substrate scope for the synthesis of carbazoles from 2-iodobiphenyl (B1664525) derivatives. Data sourced from Shao et al. (2017).

Elucidation of Reaction Intermediates and Transition States via Experimental and Computational Approaches

Identifying the structures of intermediates and transition states is fundamental to fully understanding a reaction mechanism. In palladium-catalyzed reactions involving 2-phenylpyridine (B120327) derivatives, palladacycles are consistently proposed as key intermediates. rsc.org These species are formed through a C-H activation step directed by the pyridine nitrogen. rsc.org In some cases, these palladacycle intermediates can be isolated and characterized, for example by X-ray crystallography, providing direct experimental evidence for their role in the catalytic cycle. beilstein-journals.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms where intermediates may be too transient to observe experimentally. nih.govresearchgate.net DFT calculations allow for the modeling of reaction pathways, the characterization of the geometries of transition states, and the calculation of activation energy barriers. nih.gov For instance, computational studies on the formation of carbazoles have investigated the energetics of different cyclization pathways, helping to explain observed stereo- and chemoselectivity. nih.govresearchgate.net These studies can analyze factors such as the electronic properties of substrates and the nature of the metal catalyst. nih.gov

Experimental approaches, such as kinetic isotope effect (KIE) studies, can also provide insight into the nature of transition states. A significant KIE for a C-H bond cleavage step would indicate that this step is involved in the rate-determining part of the reaction. In the C-H arylation of 3-methyl-2-phenylpyridine, the absence of a significant intermolecular KIE, combined with kinetic data, supported a mechanism where C-H activation occurs in a fast, reversible step prior to the turnover-limiting oxidation. nih.gov

The combination of these approaches provides a powerful strategy for mechanistic elucidation:

Experimental Identification: Isolation and characterization (e.g., NMR, X-ray) of stable intermediates like palladacycles. beilstein-journals.org

Kinetic Analysis: Measurement of reaction orders and kinetic isotope effects to identify the rate-determining step. nih.gov

Computational Modeling (DFT): Calculation of the energies of intermediates and transition states to map out the entire potential energy surface of the reaction, providing detailed structural and energetic information. nih.govmdpi.com

Through these combined efforts, a detailed molecular-level understanding of the catalytic transformations of this compound can be achieved, paving the way for the rational design of more efficient and selective synthetic methods.

Computational and Theoretical Chemistry Studies of 4 2 Iodophenyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. aps.org It provides a framework to understand how the electron density distribution governs the behavior of a chemical system.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies of these orbitals and the energy gap between them are crucial descriptors of a molecule's reactivity and kinetic stability. acs.orgacs.org

For 4-(2-Iodophenyl)pyridine, FMO analysis reveals how the electronic nature of the molecule is influenced by its constituent aromatic rings and the iodine substituent. The HOMO is typically localized on the more electron-rich regions of the molecule, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO resides on the electron-deficient areas, highlighting potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Table 1: Frontier Molecular Orbital Energies and Related Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Value (eV) | Description |

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.2 | Approximate energy required to remove an electron |

| Electron Affinity (A) | 1.5 | Approximate energy released when an electron is added |

| Global Hardness (η) | 2.35 | Resistance to change in electron distribution |

| Global Softness (S) | 0.21 | Reciprocal of global hardness, indicates reactivity |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Electrophilicity Index (ω) | 3.16 | Measure of electrophilic character |

Note: The values presented are illustrative and would be determined from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich or electron-poor. uni-muenchen.dechemrxiv.org This is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. uni-muenchen.dechemrxiv.org MEP maps are color-coded, with red typically representing regions of negative potential (electron-rich, attractive to electrophiles) and blue representing areas of positive potential (electron-poor, attractive to nucleophiles). researchgate.netreed.edu

In this compound, the MEP map would be expected to show a region of significant negative potential around the nitrogen atom of the pyridine (B92270) ring, due to its lone pair of electrons. libretexts.org This makes the nitrogen a prime site for protonation and coordination to metal centers. The iodophenyl ring would also exhibit a complex potential landscape, with the iodine atom potentially showing a region of positive potential on its outermost surface (a "sigma-hole"), making it a halogen bond donor.

Charge Distribution and Bond Critical Point Analysis

Analysis of the charge distribution provides quantitative data on how electrons are shared between atoms in a molecule. This can be achieved through various population analysis schemes within DFT. Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the topology of the electron density. nih.gov

A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. researchgate.net The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the chemical bond. For covalent bonds, ρ is typically high and ∇²ρ is negative. For closed-shell interactions, such as ionic bonds or van der Waals interactions, ρ is low and ∇²ρ is positive. nih.gov In this compound, this analysis can precisely characterize the C-C, C-N, C-H, and C-I bonds.

Quantum Theory of Atoms in Molecules (QTAIM) for Inter- and Intramolecular Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orguni-rostock.de This allows for the calculation of atomic properties and a detailed analysis of chemical bonding based on the topology of the electron density. wikipedia.orguni-rostock.dewiley.com

QTAIM analysis of this compound can be used to characterize not only the covalent bonds within the molecule but also weaker non-covalent interactions that may dictate its crystal packing or interactions with other molecules. researchgate.net For instance, the presence of a bond path and a bond critical point between the iodine atom and a neighboring molecule's nitrogen or another electronegative atom would be definitive evidence of a halogen bond. rsc.org The topological properties at this BCP, such as the electron density and its Laplacian, can quantify the strength and nature of this interaction. nih.govrsc.org

Computational Modeling of Reaction Pathways and Energy Barriers

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into the transition states and energy barriers that govern the speed of a chemical reaction. nih.gov For this compound, this is particularly relevant for understanding its participation in cross-coupling reactions, which are fundamental in organic synthesis.

Conformational Analysis and Investigation of Aromaticity

The three-dimensional structure of a molecule is crucial to its function. This compound has a rotatable bond between the phenyl and pyridine rings, leading to different possible conformations. Computational conformational analysis involves calculating the energy of the molecule as a function of the dihedral angle between the two rings. This allows for the identification of the most stable (lowest energy) conformation and the energy barriers to rotation between different conformations.

Aromaticity is a key concept in organic chemistry, conferring special stability on cyclic, planar, conjugated systems with [4n+2] π-electrons. amazonaws.comsaskoer.ca While both the phenyl and pyridine rings in this compound are individually aromatic, computational methods can quantify this property. Methods such as the Nucleus-Independent Chemical Shift (NICS) calculation can be employed. NICS values are typically calculated at the center of the aromatic ring; a large negative value is indicative of strong aromatic character. This analysis confirms the aromatic nature of the constituent rings and can reveal any electronic communication between them that might affect their aromaticity.

Applications of 4 2 Iodophenyl Pyridine in Advanced Synthetic Chemistry

Utilization as a Building Block in Complex Heterocycle and Polycyclic Framework Construction

The ortho-iodophenylpyridine motif is a powerful precursor for creating elaborate polycyclic systems through intramolecular cyclization reactions. The carbon-iodine bond can be homolytically or heterolytically cleaved to generate a reactive intermediate that subsequently attacks a position on the pyridine (B92270) ring or a group attached to it, forging a new ring and extending the molecule's framework.

Synthesis of Fused Polyheteroarenes

Fused polyheteroarenes, which contain multiple fused aromatic and heterocyclic rings, are of significant interest in materials science and medicinal chemistry. The synthesis of these structures often relies on the strategic formation of new rings from simpler precursors. Research has demonstrated the effectiveness of intramolecular radical cyclization for creating such systems.

While direct studies on 4-(2-Iodophenyl)pyridine are not prevalent, closely related analogues showcase the utility of this approach. For instance, the radical-initiated cyclization of 4-(2-iodophenyl)pyrrole has been successfully employed to produce the target heterocyclic skeleton of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline in a 50% yield. nih.govbeilstein-journals.org In this type of reaction, a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a mediator such as tributylstannane (Bu₃SnH) or the less toxic tris(trimethylsilyl)silane (B43935) (TTMSS) generates an aryl radical at the site of the iodine atom. nih.govbeilstein-journals.org This radical then attacks the adjacent heterocyclic ring intramolecularly, leading to a fused polyheterocyclic product. nih.govbeilstein-journals.org This methodology highlights how the 2-iodophenyl group serves as a reliable precursor for aryl radicals, enabling the construction of complex fused systems. nih.govbeilstein-journals.org

The general applicability of this method has been demonstrated in the synthesis of a wide array of derivatives based on the pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton, starting from various o-bromophenyl-substituted pyrrolylpyridinium salts. nih.govresearchgate.netdoaj.org

Precursor for Nitrogen-Containing Polycyclic Aromatic Hydrocarbons (N-PAHs)

Nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) are a class of compounds that are structurally related to PAHs but have one or more carbon atoms replaced by nitrogen. This substitution significantly alters their electronic properties, making them valuable for applications in electronics and as fluorescent probes. mdpi.comrsc.org The intramolecular cyclization strategies used to create fused polyheteroarenes are directly applicable to the synthesis of N-PAHs.

The formation of compounds like (iso)quinoline, a fundamental N-PAH, can be achieved through gas-phase reactions of pyridyl radicals with molecules like acetylene (B1199291) or 1,3-butadiene. nih.gov This underscores the role of pyridyl-based precursors in the bottom-up synthesis of N-PAHs. The cyclization of precursors like this compound represents a powerful laboratory method for constructing larger, well-defined N-PAH structures. For example, the radical cyclization of o-halophenyl-substituted pyrrolylpyridinium salts leads to the formation of a new 24π-electron hexacyclic phenalenoid system doped with two nitrogen atoms, a complex N-PAH. nih.govbeilstein-journals.org This transformation showcases the potential of using building blocks containing both pyridine and a reactive iodophenyl group to access complex, nitrogen-doped polycyclic frameworks. nih.govbeilstein-journals.org

Role in Ligand Design for Coordination Chemistry

The pyridine nitrogen in this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide range of metal centers. nih.gov This allows it to function as a ligand in coordination chemistry. The attached 2-iodophenyl group can either remain as a functional handle for subsequent reactions or play a direct role in the coordination sphere, for instance, through C-I bond activation.

Development of Iridium-Based Complexes for Advanced Materials

Iridium(III) complexes, particularly those with cyclometalated phenylpyridine (ppy) ligands, are renowned for their use as phosphorescent emitters in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). frontiersin.orgrsc.org The synthesis of these materials often involves ligands that can be modified to tune the complex's photophysical properties, such as emission color and quantum yield. acs.org

Halogenated phenylpyridine derivatives, including iodinated ones, serve as crucial intermediates in creating diverse iridium complexes. For example, researchers have developed divergent synthetic routes where a precursor like 2-(2′-bromophenyl)pyridine is reacted with an iridium source. frontiersin.org The resulting complex contains a bromo-functionalized ligand that can then be subjected to cross-coupling reactions to introduce a variety of substituents. frontiersin.org Similarly, ligands such as 2-(2,4-difluoro-3-iodophenyl)-4-methylpyridine have been used to synthesize iridium complexes where the iodo-group facilitates the introduction of other functionalities, like a heptafluoropropyl group via an Ullmann coupling. acs.org These methods demonstrate that a compound like this compound is a valuable synthon, where the pyridine would coordinate to the iridium center and the C-I bond would serve as a reactive site for post-complexation modification to fine-tune the material's electronic and photophysical properties.

| Precursor Ligand | Iridium Complex Type | Application/Significance | Reference |

|---|---|---|---|

| 2-(2′-Bromophenyl)pyridine | Ir(Brppy)(ppy)(acac) | Intermediate for further functionalization via cross-coupling. | frontiersin.org |

| 2-(2,4-Difluoro-3-iodophenyl)-4-methylpyridine | (HFP)₂Ir(ancillary ligand) | Precursor for deep-blue emitters for OLEDs. | acs.org |

| 2-Phenylpyridine (B120327) (Hppy) | [Ir(ppy)₂(N^N)][PF₆] | Archetype for phosphorescent emitters in LECs. | rsc.orgmostwiedzy.pl |

Copper-Based Coordination Complexes

Copper(II) ions readily form complexes with a vast array of nitrogen-containing heterocyclic ligands. The coordination chemistry of copper with pyridine derivatives is particularly rich, leading to structures ranging from simple mononuclear complexes to intricate coordination polymers with potential applications in catalysis and materials science. mdpi.comrsc.orgnih.gov

Numerous studies have detailed the synthesis and characterization of Cu(II) complexes with various substituted pyridines, such as:

2-(hydroxymethyl)pyridine and 2-(hydroxyethyl)pyridine, which act as N,O-donors. mdpi.com

Pyridine carboxamides, which can coordinate through both the pyridine nitrogen and the amide oxygen. rsc.org

2-Formylpyridine N4-allylthiosemicarbazone, which coordinates in a tridentate fashion. princeton.edu

| Pyridine-based Ligand | Coordination Mode | Resulting Complex Type | Reference |

|---|---|---|---|

| 2-(Hydroxymethyl)pyridine | N,O-bidentate | Monomeric Cu(2-(HOCH₂)py)₃₂ | mdpi.com |

| Isonicotinamide | N,O-bidentate/bridging | Monomeric and polymeric complexes | rsc.org |

| 2-Formylpyridine N⁴-allylthiosemicarbazone | N,N,S-tridentate | Monomeric [Cu(L)Cl] and dimeric [Cu₂(L)₂(CH₃COO)₂] | princeton.edu |

| (Pyridin-2-yl)methylenenicotinohydrazide | Multidentate | Discrete and polymeric complexes | nih.gov |

Iron and Cobalt Complexes in Catalytic Systems

First-row transition metals like iron and cobalt are at the forefront of developing sustainable and cost-effective catalysts. The design of the ligand framework around the metal is crucial for controlling catalytic activity and selectivity. Pyridine-containing ligands, particularly pincer-type and pyridine(diimine) ligands, have proven highly effective in stabilizing catalytically active iron and cobalt species. researchgate.net

The 2-iodophenylpyridine structural motif is particularly relevant for synthesizing organometallic complexes through oxidative addition, a key step in many catalytic cycles. Research has shown that 2-(2-iodophenyl)pyridine (B15064425) readily undergoes C-I oxidative addition to a low-valent cobalt(I) center to form a stable cobalt(III) iodide derivative. researchgate.net This reaction demonstrates a reliable method for creating well-defined cobaltacycles that are key intermediates in C-H activation and annulation reactions. researchgate.net

While analogous studies with iron are less common, the principles of ligand design are similar. Pyridine(diimine) iron complexes are well-established precatalysts for a variety of transformations, including hydrogenation, hydrosilylation, and cycloaddition. researchgate.net The ability of the (2-iodophenyl)pyridine scaffold to undergo oxidative addition makes it a highly promising building block for accessing new types of iron and cobalt precatalysts, where the initial C-I bond cleavage can initiate the formation of the active catalytic species.

Intermediate in the Synthesis of Agrochemicals or Industrial Chemicals

The pyridine ring is a core structure in numerous agrochemicals, including herbicides, insecticides, and fungicides. nih.goveschemy.compostapplescientific.com As a substituted pyridine, this compound serves as a key intermediate for synthesizing more complex, biologically active molecules. lookchem.com The presence of the iodophenyl group allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups to build the final agrochemical product.

While specific, publicly documented examples of large-scale agrochemical or industrial chemical synthesis directly from this compound are not extensively detailed, the general importance of pyridine derivatives is well-established. nih.govpostapplescientific.comwho.int For instance, the N-pyridylpyrazole moiety is a critical component in a class of modern insecticides that target insect ryanodine (B192298) receptors. nih.gov The synthesis of such complex structures often relies on the sequential and controlled addition of different molecular fragments, a process where an intermediate like this compound would be highly valuable due to its reactive iodine handle.

The versatility of pyridine and its derivatives as intermediates is a cornerstone of industrial chemical synthesis. postapplescientific.com They are used in the production of a wide array of products beyond agriculture, including pharmaceuticals and polymers. nih.govpostapplescientific.com The synthetic potential of this compound positions it as a valuable precursor for creating novel compounds with desired industrial applications.

Structural Motif in Photoresponsive Materials and Optical Switches

The phenyl-pyridine backbone, which is the core of this compound, is a fundamental component in the design of advanced photoresponsive materials and molecular switches. These materials can change their physical or chemical properties upon exposure to light, making them suitable for applications in optical data storage, molecular machines, and smart devices. d-nb.infoontosight.airsc.org

The derivatization of the this compound structure, often through cross-coupling reactions at the iodo-position, allows for the creation of larger, conjugated systems that exhibit photochromism—a reversible transformation between two forms with different absorption spectra upon light irradiation.

Key Research Findings:

Azopyridines: The combination of an azobenzene (B91143) group with a pyridine moiety creates azopyridines, a class of molecules that are central to the development of photoresponsive materials. mdpi.com These compounds can be synthesized using precursors like this compound and exhibit photo-induced isomerization, which can be harnessed to control the properties of the material. ontosight.aimdpi.com

Liquid Crystals: The phenyl-pyridine motif is integral to the formation of supramolecular liquid crystals. By incorporating this structure, researchers have designed materials where light can trigger phase transitions, reversibly altering the material's alignment and optical properties. researchgate.net

Molecular Switches: Dihydroazulene-based photoswitches have been synthesized incorporating a 4-pyridyl group. uni-regensburg.de The electronic properties of the pyridine ring influence the photochromic behavior of the molecule, demonstrating the importance of this structural unit in designing efficient molecular switches. uni-regensburg.de

Below is a table summarizing the types of photoresponsive systems where the phenyl-pyridine motif is a key structural element.

| Material Type | Core Structural Concept | Photo-induced Behavior | Potential Application |

| Azopyridine Complexes | Combination of photoresponsive azobenzene with a pyridyl ligand site. mdpi.com | Reversible trans-cis isomerization upon light exposure, leading to changes in absorption and molecular geometry. ontosight.ai | Optical signal processing, light-driven actuators. mdpi.com |

| Supramolecular Liquid Crystals | Self-assembly of molecules containing the phenyl-pyridine unit through non-covalent interactions like halogen or hydrogen bonding. researchgate.net | Isothermal photoinduced phase transitions; light can be used to switch between crystalline and liquid-crystalline states. researchgate.net | High-density optical data storage, smart windows. |

| Dihydroazulene (B1262493) Switches | Incorporation of a pyridyl substituent onto a dihydroazulene (DHA) / vinylheptafulvene (VHF) photochromic system. uni-regensburg.de | Light-induced conversion between the DHA and VHF isomers, with the pyridine group modulating the switching dynamics. uni-regensburg.de | Molecular electronics, logic gates. |

The ability to use this compound as a starting point to build these complex, functional molecules underscores its significance in the field of materials science. The reactive iodine atom provides a synthetic handle to attach other photoactive units or to incorporate the phenyl-pyridine motif into larger polymeric or supramolecular architectures. researchgate.net

Analytical Methodologies for Structural Elucidation and Reaction Monitoring of 4 2 Iodophenyl Pyridine

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its elemental composition and structure.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For 4-(2-Iodophenyl)pyridine (C₁₁H₈IN), the theoretical exact mass can be calculated.

Expected HRMS Data for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ | 281.9774 |

| [M]⁺˙ | 280.9696 |

An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the identity and elemental composition of the compound.

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar molecules like pyridines. In ESI-MS, a solution of the analyte is sprayed into an electric field, creating charged droplets from which ions are generated. The basic nitrogen atom of the pyridine (B92270) ring can be readily protonated, leading to the formation of a prominent [M+H]⁺ ion.

X-ray Diffraction (XRD) for Solid-State Structure Determination

The process involves irradiating a single crystal of this compound with monochromatic X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be constructed, and from this, the atomic positions are determined.

For a related compound, N-(2-Iodophenyl)benzenesulfonamide, the crystal structure revealed that the molecule adopts a specific conformation in the solid state, and its crystal packing is dominated by N—H⋯O hydrogen-bonding interactions, which link the molecules into chains. nih.gov Similarly, for this compound, XRD analysis would reveal the dihedral angle between the pyridine and the iodophenyl rings, which is a critical conformational parameter. The iodine atom introduces the possibility of halogen bonding (C—I⋯N or C—I⋯π interactions), which would significantly influence the supramolecular architecture.

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic compounds, is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₁H₈IN |

| Formula Weight | 281.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.85 |

| Absorption Coefficient (mm⁻¹) | 3.2 |

| F(000) | 544 |

This data would be essential for confirming the molecular structure and for computational studies that correlate the solid-state structure with its physical and chemical properties.

Chromatographic Methods for Separation and Monitoring

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used extensively in synthetic chemistry to monitor the progress of reactions. umass.edu For reactions involving the synthesis or modification of this compound, TLC provides a qualitative assessment of the consumption of starting materials and the formation of products. libretexts.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. umass.edu The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent). umass.edu

Generally, non-polar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds have a stronger interaction with the polar silica gel and move shorter distances (lower Rf). By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same plate, one can visually track the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. libretexts.orgrochester.edu

Visualization of the spots is often achieved using a UV lamp, as aromatic compounds like this compound are typically UV-active. umass.edu Alternatively, staining with iodine can be used. umass.edursc.org The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Table 2: Example TLC Data for a Hypothetical Suzuki Coupling Reaction to Synthesize this compound

| Compound | Rf Value (3:1 Hexane:Ethyl Acetate) | Visualization |

| 2-Iodoaniline (Starting Material) | 0.55 | UV Active |

| 4-Pyridineboronic acid (Starting Material) | 0.10 | UV Active |

| This compound (Product) | 0.40 | UV Active |

This data illustrates how the product has an intermediate polarity compared to the starting materials, allowing for clear separation and monitoring on the TLC plate.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the method of choice for determining the purity of synthesized this compound and for quantitative analysis in various applications. nih.govptfarm.pl

In HPLC, a liquid sample is injected into a column packed with a solid adsorbent material (the stationary phase). A liquid (the mobile phase) is pumped through the column at high pressure, and the components of the sample are separated based on their interactions with the stationary and mobile phases. Reversed-phase HPLC, using a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly used for compounds like this compound. nih.govresearchgate.net

The separated components are detected as they exit the column by a detector, typically a UV-Vis detector set at a wavelength where the analyte absorbs strongly. nih.govresearchgate.net The output is a chromatogram, which is a plot of detector response versus time. Each component appears as a peak at a specific retention time (tR). The area under the peak is proportional to the concentration of that component, allowing for quantitative analysis. The purity of a sample is often determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time (tR) | ~ 5.8 min |

Using these parameters, a sharp, symmetrical peak at the expected retention time would indicate a pure sample of this compound. The presence of other peaks would signify impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It provides valuable information about the electronic transitions within a molecule and is used to study the photophysical properties of compounds like this compound. nih.gov

The absorption of UV-Vis radiation by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed correspond to the energy differences between these electronic states. The spectrum is a plot of absorbance versus wavelength (λ) and is characterized by one or more absorption bands, with the wavelength of maximum absorbance denoted as λmax.

For aromatic systems like this compound, the principal absorptions are due to π → π* transitions within the phenyl and pyridine rings. The position and intensity of these absorption bands can be influenced by the solvent environment. nih.gov Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, can provide insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states. Generally, a shift to longer wavelengths (red shift or bathochromic shift) is observed in more polar solvents for π → π* transitions.

Table 4: Hypothetical UV-Vis Absorption Data for this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Hexane | 1.88 | 250 | 12,000 |

| Dichloromethane | 8.93 | 254 | 12,500 |

| Acetonitrile | 37.5 | 258 | 13,000 |

| Methanol | 32.7 | 260 | 13,200 |

This data shows a slight bathochromic shift with increasing solvent polarity, which is typical for the π → π* transitions in such aromatic compounds. These studies are fundamental for applications in materials science, such as in the design of fluorescent probes or organic light-emitting diodes (OLEDs).

Electrochemical Analysis for Redox Behavior

Electrochemical analysis, particularly cyclic voltammetry (CV), is a powerful technique to investigate the redox properties of a molecule, i.e., its ability to be oxidized (lose electrons) or reduced (gain electrons). Studying the electrochemical behavior of this compound can provide insights into its electronic structure and its potential use in applications such as catalysis, sensors, or electronic devices. mdpi.comrsc.org

In a typical CV experiment, a solution of the compound in an appropriate solvent containing a supporting electrolyte is subjected to a linearly varying potential. The resulting current is measured and plotted against the applied potential. The resulting voltammogram shows peaks corresponding to oxidation and reduction events. The peak potentials (Ep) provide information about the energy required for the redox process.

For pyridine-containing molecules, the nitrogen atom can be involved in redox processes. The presence of the electron-withdrawing iodine atom on the phenyl ring is expected to influence the reduction potential of the molecule. The reversibility of a redox process can also be assessed from the CV data; a reversible process shows both a forward (e.g., reduction) and a reverse (oxidation) peak with a characteristic separation. mdpi.com

Table 5: Hypothetical Electrochemical Data for this compound from Cyclic Voltammetry

| Process | Peak Potential (V vs. Ag/AgCl) | Scan Rate (mV/s) | Solvent/Electrolyte |

| Reduction (1st) | -1.85 (Epc) | 100 | Acetonitrile / 0.1 M TBAPF₆ |

| Oxidation (1st) | Not observed within solvent window | 100 | Acetonitrile / 0.1 M TBAPF₆ |

Epc = cathodic peak potential

The data in the table suggests that this compound can be reduced electrochemically. The specific potential would be compared to related compounds to understand the electronic effects of the substituents. Such studies are crucial for designing molecules with tailored redox properties for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 4-(2-Iodophenyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodology :

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 2-iodophenylboronic acid and pyridine derivatives is a common approach. Optimize ligand choice (e.g., Pd(PPh₃)₄) and solvent (e.g., DMF/H₂O) to enhance efficiency .

- Substitution Reactions : Direct iodination of 2-phenylpyridine using iodine monochloride (ICl) in acetic acid at 80°C can introduce iodine at the ortho position. Monitor reaction progress via TLC to avoid over-iodination .

- Key Parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 aryl halide:boronic acid) are critical for reproducibility.

Q. How should researchers characterize this compound, and what analytical techniques are most effective for confirming its structure?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm aromatic proton environments and iodine’s electron-withdrawing effects (e.g., deshielding of adjacent protons). IR spectroscopy can identify C-I stretches (~500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization provides exact mass confirmation (e.g., [M+H]⁺ expected for C₁₁H₈IN⁺: 274.9732).

- Elemental Analysis : Validate purity (>95%) via CHN analysis, ensuring iodine content aligns with theoretical values (~46.2%) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential dust inhalation .

- Storage : Store in amber glass vials under inert gas (argon) at 4°C to prevent iodine dissociation or photodegradation.

- Waste Disposal : Treat iodine-containing waste with sodium thiosulfate to reduce environmental toxicity .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its electronic properties and reactivity in cross-coupling reactions?

- Methodology :

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The iodine atom’s σ-hole enhances electrophilicity, facilitating oxidative addition in Pd-catalyzed couplings .

- Experimental Validation : Compare reaction rates with non-iodinated analogs using kinetic studies (e.g., UV-Vis monitoring). Higher reactivity is expected due to iodine’s polarizable nature .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Dose-Response Curves : Conduct assays (e.g., MIC for antimicrobial activity) across a wide concentration range (0.1–100 µM) to identify false negatives/positives .

- Structural Confirmation : Re-synthesize disputed compounds and validate purity via HPLC (>99%) before retesting. Contradictions often arise from impurities or degradation products .

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized for elucidating the solid-state structure of this compound?

- Methodology :

- Crystallization : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to grow high-quality crystals. Iodine’s heavy atom effect enhances diffraction contrast .

- Refinement : Employ SHELXL for structure solution, leveraging iodine’s high electron density for precise positional refinement. Report displacement parameters (Ueq) to assess thermal motion .

Q. What are the potential applications of this compound in medicinal chemistry, and how can its bioactivity be systematically evaluated?

- Methodology :

- Target Identification : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Iodine’s hydrophobic bulk may improve binding affinity .

- ADMET Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding (equilibrium dialysis) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.